molecular formula C20H22Cl2N2O3 B1525608 Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate CAS No. 1353878-14-4

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1525608
CAS No.: 1353878-14-4
M. Wt: 409.3 g/mol
InChI Key: CYTQOAISVQMEMS-UHFFFAOYSA-N
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Description

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H22Cl2N2O3 and its molecular weight is 409.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Structural Overview

The compound has the molecular formula C20H22Cl2N2O3C_{20}H_{22}Cl_{2}N_{2}O_{3} and a molecular weight of approximately 397.31 g/mol. Its structure features a piperidine ring substituted with a hydroxyl group and a benzyl group, along with a 2,4-dichlorophenyl moiety linked through an amino group. This unique arrangement contributes to its biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. For instance, studies have shown that the compound can induce apoptosis in cancer cells, which is a critical mechanism for antitumor activity.

Cell LineIC50 (µM)Reference
U-937 (Leukemia)10.5
SK-MEL-1 (Melanoma)8.7

Antimicrobial Properties

In addition to its antitumor effects, the compound may possess antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological investigation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Interaction studies indicate that it may modulate signaling pathways associated with cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To elucidate the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Properties
Benzyl 4-hydroxypiperidine-1-carboxylateLacks dichlorophenyl substitutionSimpler structure; less biological activity
2-(2,4-Dichlorophenyl)-N-methylpiperidin-1-amineContains a methyl substitution instead of benzylDifferent pharmacological profile
N-(2,4-Dichlorophenyl)-piperidin-1-amineLacks hydroxypiperidine structureDifferent binding characteristics

This table highlights how this compound stands out due to its complex structure and potential biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that treatment with this compound resulted in significant cell death in U-937 and SK-MEL-1 cell lines compared to control groups .
  • Antimicrobial Testing : Another investigation revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .
  • Mechanistic Insights : Research focusing on the interaction of this compound with cellular receptors indicated a potential role in modulating apoptosis-related pathways, suggesting a multifaceted mechanism of action .

Properties

IUPAC Name

benzyl 4-[(2,4-dichloroanilino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3/c21-16-6-7-18(17(22)12-16)23-14-20(26)8-10-24(11-9-20)19(25)27-13-15-4-2-1-3-5-15/h1-7,12,23,26H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTQOAISVQMEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=C(C=C(C=C2)Cl)Cl)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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